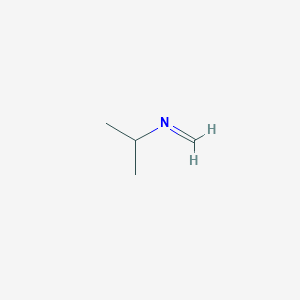
Methylideneisopropylamine
Cat. No. B8305002
M. Wt: 71.12 g/mol
InChI Key: MGKTYORWSGVLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05126448
Procedure details


In 150 ml of glacial acetic acid was dissolved 33.6 g of benzo[b]thiophene, and 50 ml of a benzene solution of 19.6 g of methylideneisopropylamine was added dropwise to the solution under ice-cooling. After allowing the temperature to rise to room temperature and stirring the mixture for 2 days, the reaction mixture was poured in 500 ml of water and washed thrice with 100 ml of ether. The aqueous layer thus formed was adjusted to pH 10.0 with an aqueous 5N sodium hydroxide solution and extracted 4 times with 100 ml ethyl acetate. The ethyl acetate layer was collected, washed with an aqueous saturated sodium chloride solution, dried by sodium sulfate, dried, then dried under reduced pressure, and the product was subjected to silica gel column chromatography to provide 30.8 g (yield of 60%) of (benzo[b]thiophen-3-ylmethyl)isopropylamine.






Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.C1C=CC=CC=1.[CH2:16]=[N:17][CH:18]([CH3:20])[CH3:19].[OH-].[Na+]>C(O)(=O)C.O>[S:1]1[CH:5]=[C:4]([CH2:16][NH:17][CH:18]([CH3:20])[CH3:19])[C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C2=C(C=C1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
19.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C=NC(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring the mixture for 2 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the solution under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed thrice with 100 ml of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer thus formed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 4 times with 100 ml ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate layer was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an aqueous saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried by sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C2=C(C(=C1)CNC(C)C)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.8 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
